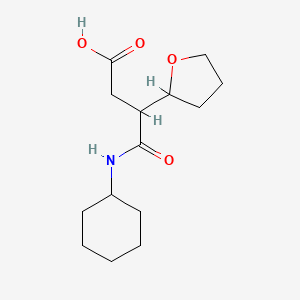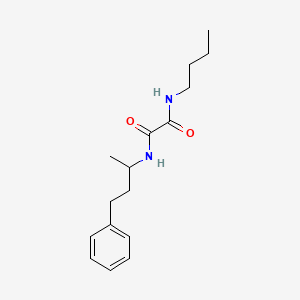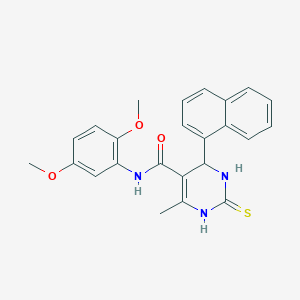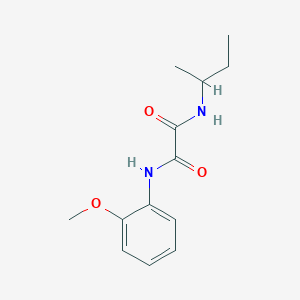
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Overview
Description
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, commonly known as CXB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CXB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of CXB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. CXB specifically inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, CXB reduces inflammation and pain.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CXB has been shown to have antipyretic effects by reducing fever. CXB has also been shown to have antiplatelet effects by inhibiting the aggregation of platelets, which can lead to blood clotting.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CXB in lab experiments is its well-documented mechanism of action. CXB has been extensively studied, and its effects on inflammation and pain have been well characterized. Additionally, CXB is readily available and relatively inexpensive compared to other anti-inflammatory drugs.
One limitation of using CXB in lab experiments is its potential for toxicity. Like all 4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acids, CXB can have adverse effects on the gastrointestinal, renal, and cardiovascular systems. Additionally, CXB has been shown to have cytotoxic effects on certain cell types.
Future Directions
There are a number of future directions for research on CXB. One area of interest is the potential for CXB to be used in the treatment of cancer. CXB has been shown to have cytotoxic effects on certain cancer cell lines, and further research is needed to determine its potential as an anticancer agent.
Another area of interest is the potential for CXB to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CXB has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, CXB is a chemical compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of a variety of conditions. While there are limitations to its use in lab experiments, further research is needed to explore its potential in areas such as cancer and neurodegenerative diseases.
Scientific Research Applications
CXB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation and pain. CXB has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to cause inflammation. Additionally, CXB has been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system.
properties
IUPAC Name |
4-(cyclohexylamino)-4-oxo-3-(oxolan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(17)9-11(12-7-4-8-19-12)14(18)15-10-5-2-1-3-6-10/h10-12H,1-9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMTXYZCTHHDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC(=O)O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961988.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)


![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B3962007.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3962019.png)
![6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962024.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3962026.png)

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3962034.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)
![diethyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962059.png)
